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Compound of Interest

Compound Name: 4-Amino-2'-methylbiphenyl!

Cat. No.: B072243

Executive Summary

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of
numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its conformational
flexibility and ability to be readily functionalized make it a cornerstone of molecular design. This
guide provides a comprehensive technical overview of a specific, valuable derivative: 2'-Methyl-
[1,1'-biphenyl]-4-amine (also known as 4-Amino-2'-methylbiphenyl).

This document delves into the essential physicochemical properties, validated synthetic
methodologies, detailed spectroscopic analysis, and critical safety protocols associated with
this compound. We will explore the causality behind experimental choices, particularly focusing
on the robust Suzuki-Miyaura cross-coupling for its synthesis, and provide insights into its
application as a strategic intermediate in drug discovery and materials science.[3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental
for its effective use in any research or development setting.

Nomenclature and Chemical Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by
several common synonyms. These identifiers are crucial for accurate database searching and
regulatory compliance.
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Identifier Value Source(s)

2'-Methyl-[1,1'-biphenyl]-4-
IUPAC Name _ yH Phenyl [3]
amine

Systematic Name 4-(2-methylphenyl)aniline [5]

4-Amino-2'-methylbiphenyl; 2'-
Common Synonyms _ _ [3][5]
Methyl-4-biphenylamine

CAS Number 1204-41-7 [6]
Molecular Formula Ci3Hi3N [6]
Molecular Weight 183.25 g/mol [5]1[6]
_ CC1=CC=CC=C1C2=CC=C(C
Canonical SMILES [3]
=C2)N
QBYQOTZDHUGJAZ-
InChl Key [3]

UHFFFAOYSA-N

Physicochemical Data

The physical properties of 2'-Methyl-[1,1'-biphenyl]-4-amine dictate its handling, storage, and
application conditions. It is a solid at room temperature with moderate solubility in common
organic solvents.[3]
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Property Value Notes & Source(s)
Solid, may be colorless to off-

Appearance _ [3]
white

From SDS for parent
Melting Point 52 - 54 °C (126 - 129 °F) compound 4-Aminobiphenyl
(CAS 92-67-1).[7][8]

From SDS for parent
Boiling Point 191 °C (376 °F) at 20 hPa compound 4-Aminobiphenyl
(CAS 92-67-1).[7]

Moderately soluble in organic
Solubility solvents; slightly soluble in [31[8]
cold water

Note: Physical property data such as melting and boiling points are derived from a Safety Data
Sheet for the parent compound, 4-aminobiphenyl, as specific experimental data for the 2'-
methyl derivative is not consistently published. Researchers should verify these properties
experimentally.

Synthesis and Purification

The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing
this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this
transformation due to its high functional group tolerance, mild reaction conditions, and the
commercial availability of diverse starting materials.[9]

Retrosynthetic Strategy: The Suzuki-Miyaura Approach

The retrosynthetic analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine logically disconnects the
molecule at the biaryl C-C bond. This leads to two commercially available or readily
synthesized precursors: an amine-substituted aryl halide (or triflate) and a methyl-substituted

arylboronic acid.
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Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Representative Experimental Protocol: Suzuki-Miyaura
Cross-Coupling

This protocol describes a robust, lab-scale synthesis. The choice of a palladium catalyst,
ligand, and base is critical for achieving high yield and minimizing side reactions, such as
protodeboronation of the boronic acid.[10]

Reaction Scheme: (4-Bromoaniline) + (2-Methylphenylboronic Acid) --[Pd Catalyst, Base]--> 2'-
Methyl-[1,1'-biphenyl]-4-amine

Materials:

4-Bromoaniline (1.0 eq)

2-Methylphenylboronic Acid (1.2 eq)

Palladium(ll) Acetate [Pd(OAc)z] (0.02 eq)

Triphenylphosphine [PPhs] (0.04 eq)
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o Potassium Carbonate (K2COs) (2.5 eq)
e 1,4-Dioxane (solvent)

o Water (co-solvent)

Step-by-Step Procedure:

o Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 4-bromoaniline, 2-methylphenylboronic acid, and potassium
carbonate.

o Catalyst Addition: In a separate vial, pre-mix the Palladium(ll) acetate and
triphenylphosphine. Add this catalyst mixture to the reaction flask.

 Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas
(Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium
catalyst.

e Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via
syringe. The solution should be degassed further by bubbling the inert gas through it for
another 10 minutes.

¢ Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS). The reaction is typically complete within 4-12 hours.

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

» Extraction: Wash the organic layer sequentially with water and then with brine. Dry the
organic phase over anhydrous sodium sulfate (Naz2S0Oa).

« Purification: Filter off the drying agent and concentrate the organic solvent under reduced
pressure. The resulting crude product is then purified by flash column chromatography on
silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2'-Methyl-[1,1'-
biphenyl]-4-amine.
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Purification and Characterization Workflow

A systematic workflow ensures the final product meets the required purity standards for
subsequent applications.

Analytical Characterization

HPLC/GC-MS
/
Solvent Removal > Pure Product
(Rotary Evaporation) (>98% Purity)

Collect & Combine
Pure Fractions (TLC)

Crude Product Flash Column
(Post-Workup) Chromatography

Click to download full resolution via product page

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic
techniques. While a definitive published spectrum is not widely available, the expected data
can be accurately predicted based on the molecular structure.

Predicted *H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine
protons, and the methyl protons.

e Aromatic Region (o 6.7-7.5 ppm): A complex series of multiplets totaling 8 protons. The
protons on the aniline ring (ortho and meta to the -NHz) will appear more upfield due to the
electron-donating effect of the amine. The protons on the tolyl ring will have characteristic
shifts and couplings.
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e Amine Protons (6 ~3.7 ppm): A broad singlet integrating to 2 protons (-NHz). The chemical
shift can vary depending on solvent and concentration.

o Methyl Protons (6 ~2.3 ppm): A sharp singlet integrating to 3 protons (-CHs). Its position
ortho to the biaryl linkage causes a characteristic downfield shift compared to toluene.

Predicted **C NMR Spectroscopy

The 13C NMR will show 11 unique signals (due to symmetry in the aniline ring).

e Aromatic Carbons (6 115-148 ppm): Signals for the 12 aromatic carbons. The carbon
attached to the nitrogen (C4) will be significantly shielded (around & 146 ppm), while the
carbon attached to the methyl group (C2") will be deshielded.

o Methyl Carbon (& ~20 ppm): A single signal for the methyl carbon.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]* is expected at m/z =
183. The fragmentation pattern would likely involve the loss of a methyl radical to give a
fragment at m/z = 168.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide confirmation of functional groups.

N-H Stretch: A characteristic pair of sharp peaks in the 3350-3450 cm~1 region, typical for a
primary amine.

C-H Stretch (Aromatic): Signals just above 3000 cm~1.

C-H Stretch (Aliphatic): Signals just below 3000 cm~1 for the methyl group.

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm~1 region.

Applications in Research and Development

2'-Methyl-[1,1'-biphenyl]-4-amine is not typically an end-product but rather a high-value
intermediate. Its structure combines the biphenyl core with a reactive primary amine, making it
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a versatile building block.

Intermediate in Medicinal Chemistry

The biphenyl motif is present in numerous approved drugs, and the amine handle on this
compound allows for straightforward elaboration into more complex molecules.[2] It can be
used in:

o Amide Couplings: Reacting the amine with carboxylic acids to form amides, a common
linkage in bioactive molecules.

o Reductive Aminations: Forming secondary or tertiary amines, which can be crucial for tuning
solubility and receptor binding.

» Heterocycle Formation: Serving as a precursor for synthesizing fused ring systems or other
heterocyclic structures with potential biological activity.[4]

Derivatives of aminobiphenyls have been investigated as non-nucleoside reverse transcriptase
inhibitors (NNRTIs) for HIV and as scaffolds for anticancer agents.[4][11]

Precursor for Organic Materials

The electronic properties of the biphenyl system make it a candidate for applications in organic
electronics.[3] The amine group can be used to link the core structure into larger polymeric
systems or to attach it to surfaces for creating functional materials, such as those used in
organic light-emitting diodes (OLEDS).

Safety and Handling

Chemical safety is paramount. While a specific SDS for 2'-Methyl-[1,1'-biphenyl]-4-amine is not
universally available, data from the parent compound, 4-aminobiphenyl, provides a strong
basis for hazard assessment. 4-aminobiphenyl is a known human carcinogen.[7][8]

Hazard Identification

e GHS Classification (based on 4-aminobiphenyl):

o Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][12]
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o Carcinogenicity (Category 1A): May cause cancer.[7][12]

Recommended Handling Procedures

Given the high potential hazard, strict engineering and personal protective equipment (PPE)
controls are mandatory.

» Engineering Controls: All handling of the solid and its solutions must be conducted within a
certified chemical fume hood to prevent inhalation.

» Personal Protective Equipment (PPE):
o Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
o Eye Protection: Chemical safety goggles and a face shield are required.
o Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

o Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

e Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area,
away from oxidizing agents.[7]

o Disposal: Dispose of all waste (including contaminated PPE) as hazardous carcinogenic
material in accordance with local, state, and federal regulations.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine is a strategically important chemical intermediate whose value
is derived from its biphenyl core and reactive amine functionality. Its synthesis is reliably
achieved through modern cross-coupling chemistry, with the Suzuki-Miyaura reaction offering a
robust and scalable route. While its primary utility lies in serving as a foundational block for
creating more complex molecules for the pharmaceutical and materials science sectors, its
handling requires the utmost caution due to the presumed carcinogenicity of the aminobiphenyl
class. This guide provides the foundational technical knowledge for researchers to synthesize,
characterize, and safely utilize this versatile compound in their development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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